6-Acetylpicropolin
Description
6-Acetylpicropolin is a metabolite identified in recent scientific studies, notably affected by microbial treatments such as Lp_L and Lp_M . While direct structural or functional data on 6-Acetylpicropolin remains scarce, its nomenclature suggests a pyridine or piperidine-derived compound with an acetyl substituent. The name "picropolin" may imply a cyclitol or polyol backbone, but this remains speculative without crystallographic or spectroscopic confirmation. Current literature highlights its role in metabolic pathways, with levels significantly reduced under Lp_L treatment (p < 0.05) . Further characterization is needed to clarify its biosynthetic origin and biological significance.
Properties
CAS No. |
116187-56-5 |
|---|---|
Molecular Formula |
C24H28O9 |
Molecular Weight |
460.5 g/mol |
InChI |
InChI=1S/C24H28O9/c1-13-19(27)20(32-15(3)26)24(12-30-14(2)25)18(5-4-7-22(24)11-31-22)23(13)9-17(33-21(23)28)16-6-8-29-10-16/h6,8,10,13,17-18,20H,4-5,7,9,11-12H2,1-3H3/t13-,17+,18-,20+,22+,23-,24+/m1/s1 |
InChI Key |
OATKJIMDMRXKBR-ATQQKGJMSA-N |
SMILES |
CC1C(=O)C(C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@H]([C@@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC[C@]25CO5)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)C(C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural ambiguity of 6-Acetylpicropolin necessitates comparisons with acetylated pyridine derivatives and related metabolites. Below is a comparative analysis of compounds with analogous functional groups or nomenclature:
Table 1: Structural and Functional Comparison of 6-Acetylpicropolin and Related Compounds
Key Findings:
Naphthalene Derivatives: 2-Acetyl-6-Methoxynaphthalene shares acetyl and methoxy groups but differs in aromatic backbone, highlighting the diversity of acetylated metabolites .
Functional Differences: Bioavailability: 6-Amino-3-pyridinecarboxylic acid exhibits high gastrointestinal (GI) absorption but lacks blood-brain barrier (BBB) permeability, unlike 6-Acetylpicropolin, whose pharmacokinetics remain unstudied . Applications: 6-Acetylpicolinic acid and 2-Acetyl-6-Methoxynaphthalene serve as pharmaceutical intermediates or reference standards, whereas 6-Acetylpicropolin’s utility is undefined .
Research Gaps: No direct data on 6-Acetylpicropolin’s synthesis, stability, or biological activity exists. Its classification as a cyclitol derivative (implied by "picropolin") warrants investigation into stereochemistry and cyclitol-related pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
